

# A Technical Guide to Research-Grade Solvent Yellow 72: Sourcing, Synthesis, and Application

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## Compound of Interest

Compound Name: Solvent Yellow 72

Cat. No.: B1595498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade **Solvent Yellow 72**, a monoazo dye with significant applications in various industrial and research fields. This document details its chemical properties, commercial suppliers, synthesis pathway, and a comprehensive experimental protocol for its use in in-vitro metabolic studies.

## Introduction to Solvent Yellow 72

**Solvent Yellow 72** (C.I. 127450) is an organic solvent dye known for its bright yellow hue and solubility in non-polar media.<sup>[1]</sup> Chemically identified as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, it is utilized in coloring a wide range of materials including thermoplastics, polymers, fibers, waxes, oils, and printing inks.<sup>[1]</sup> From a research perspective, **Solvent Yellow 72** serves as a representative monoazo dye for investigating metabolic pathways, particularly the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines.<sup>[1]</sup>

## Commercial Suppliers of Research-Grade Solvent Yellow 72

Obtaining high-purity, research-grade **Solvent Yellow 72** is crucial for reliable and reproducible experimental results. While many suppliers offer industrial grades, researchers should source from vendors who can provide detailed analytical data, such as a Certificate of Analysis (CoA)

with purity assessment (e.g., by HPLC or NMR) and lot-specific information. Below is a table of potential commercial suppliers. Researchers are advised to contact these suppliers directly to inquire about their research-grade offerings and to request a CoA.

Supplier/Manufacturer	Commercial/Product Name(s)	Contact Information/Region	Notes
BenchChem	Solvent Yellow 72	--INVALID-LINK--	States the product is for research and development use. <a href="#">[1]</a>
Colorants Chem Pvt Ltd	Solvent Yellow 72 Dyes	Mumbai, India	Manufacturer and exporter. <a href="#">[2]</a>
Hangzhou Epsilon Chemical Co., Ltd.	Transparent Yellow 2GH	Hangzhou, China	Provides a Technical Data Sheet (TDS). <a href="#">[3]</a>
World Dye Variety (Listing)	Various (e.g., Amaplast Yellow 2GH, Dayglo Solvent Yellow 72)	Global	A directory of various suppliers. <a href="#">[4]</a>
ASES Chemical Works	Colour Solvent Yellow 72 OS/SS	Jodhpur, India	Offers various quantities. <a href="#">[5]</a>

## Physicochemical and Technical Data

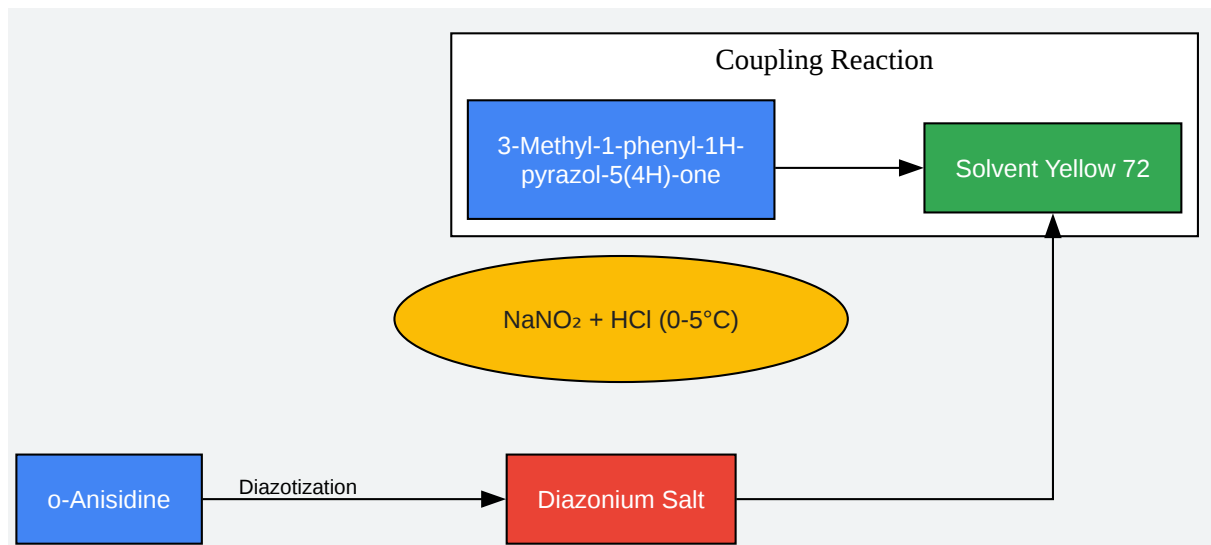
The following table summarizes the key quantitative data for **Solvent Yellow 72**, compiled from various supplier technical data sheets. These values are typical for industrial grades and should be confirmed for research-grade products.

Property	Value / Specification	Significance in Research & Applications
CAS Number	61813-98-7 / 4645-07-2[1]	Unique chemical identifier.
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>4</sub> O <sub>2</sub> [4]	Defines the elemental composition.
Molecular Weight	308.33 g/mol [1][4]	Important for molar concentration calculations.
Appearance	Bright Yellow Powder[1][2]	Basic physical characteristic.
Heat Resistance	~200 °C[1][2]	Relevant for applications involving high temperatures.
Light Fastness	5-6 (on a scale of 1-8)[1][2]	Indicates stability to light exposure.
Solubility	Insoluble in water; Soluble in organic solvents[1]	Key for selecting appropriate solvents for experiments.
Acid Resistance	4 (on a scale of 1-5)	Indicates stability in acidic conditions.
Alkali Resistance	5 (on a scale of 1-5)	Indicates stability in alkaline conditions.

## Synthesis of Solvent Yellow 72

The synthesis of **Solvent Yellow 72** is a well-established process involving a diazotization-coupling reaction.[1] The primary steps are:

- **Diazotization of o-Anisidine:** o-Anisidine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
- **Coupling Reaction:** The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final **Solvent Yellow 72** molecule.[1]



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Synthesis Pathway of **Solvent Yellow 72**.

## Experimental Protocol: In-Vitro Metabolism of Solvent Yellow 72

This protocol outlines a general procedure for studying the in-vitro metabolism of **Solvent Yellow 72**, specifically focusing on its reductive cleavage by hepatic enzymes. This method is adapted from established protocols for azo dye metabolism studies.

### Objective

To determine the metabolic fate of **Solvent Yellow 72** when incubated with human liver microsomes under anaerobic conditions and to identify the resulting aromatic amine metabolites using HPLC-MS/MS.

### Materials

- Test Compound: Research-grade **Solvent Yellow 72**
- Enzyme Source: Pooled Human Liver Microsomes (HLM)

- Buffer: 100 mM Potassium phosphate buffer, pH 7.4
- Cofactor System: NADPH regenerating system (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Reaction Termination Solution: Ice-cold acetonitrile
- Equipment:
  - Anaerobic chamber or nitrogen gas supply
  - Incubator/shaker set at 37°C
  - Microcentrifuge
  - HPLC system with a reversed-phase C18 column
  - Tandem mass spectrometer (MS/MS)

## Procedure

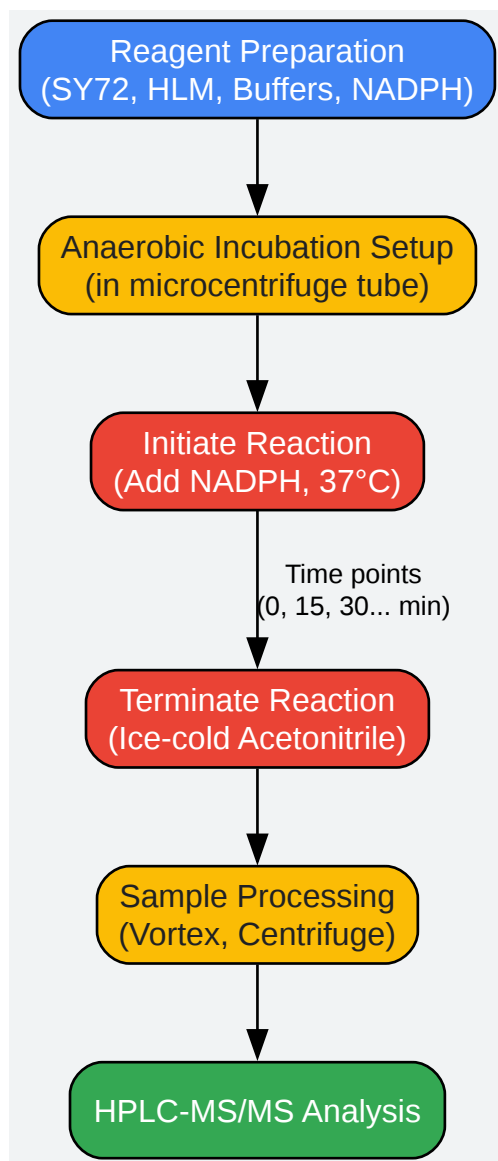
- Preparation of Reagents:
  - Thaw the Human Liver Microsomes on ice.
  - Prepare a stock solution of **Solvent Yellow 72** in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.
  - Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
  - Pre-warm the potassium phosphate buffer to 37°C.
- Anaerobic Incubation Setup:
  - Perform the following steps in an anaerobic chamber or by purging with nitrogen gas.
  - In a microcentrifuge tube, add the following in order:

- Potassium phosphate buffer
- Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)
- **Solvent Yellow 72** solution (at the desired final concentration)
- Pre-incubate the mixture for 5-10 minutes at 37°C.
- Initiation and Incubation:
  - Initiate the reaction by adding the NADPH regenerating system solution.
  - If not in an anaerobic chamber, flush the headspace of the tube with nitrogen gas and cap it tightly.
  - Incubate at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination and Sample Processing:
  - At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
  - Vortex vigorously to precipitate the proteins.
  - Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
  - Carefully transfer the supernatant to a new tube for analysis.
  - If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
- Controls:
  - No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
  - Heat-inactivated microsomes: Use microsomes that have been heated (e.g., 95°C for 5 minutes) to inactivate the enzymes.

- Zero-time point: Terminate the reaction immediately after the addition of the NADPH regenerating system.

## HPLC-MS/MS Analysis

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
- Detection: Use the mass spectrometer to monitor for the parent **Solvent Yellow 72** and its expected aromatic amine metabolites.



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Experimental workflow for in-vitro metabolism of **Solvent Yellow 72**.

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## References

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